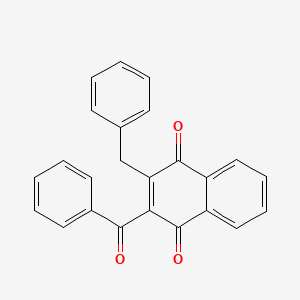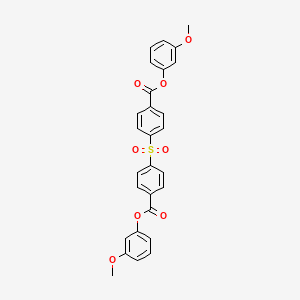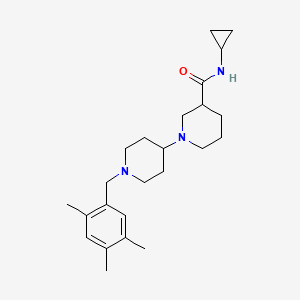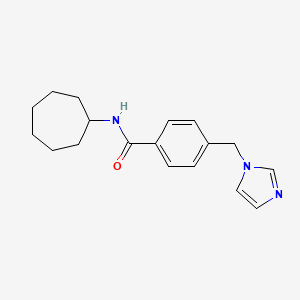
2-benzoyl-3-benzylnaphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-3-benzylnaphthoquinone (BBNQ) is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the family of naphthoquinones, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-benzoyl-3-benzylnaphthoquinone is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This compound also inhibits the replication of HSV and HIV by targeting viral DNA polymerase. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. It also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, in cancer cells. This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzoyl-3-benzylnaphthoquinone has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its biological activities. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 2-benzoyl-3-benzylnaphthoquinone. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another direction is to study the mechanism of action of this compound in more detail to identify specific targets for drug development. Additionally, the antimicrobial and antiviral activities of this compound could be further explored for their potential use in the treatment of infectious diseases. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for research and potential therapeutic use.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications. It has been extensively studied for its biological activities, including anticancer, antimicrobial, and antiviral properties. The mechanism of action of this compound is not fully understood, but it has been proposed to induce apoptosis in cancer cells and inhibit viral replication. This compound has several advantages for lab experiments, but it also has some limitations. Future research on this compound could lead to the development of new therapeutic agents for cancer and infectious diseases.
Méthodes De Synthèse
2-benzoyl-3-benzylnaphthoquinone can be synthesized through a multistep process that involves the reaction between 2-hydroxy-1,4-naphthoquinone and benzoyl chloride, followed by the addition of benzyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-benzoyl-3-benzylnaphthoquinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit strong cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound also has antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
2-benzoyl-3-benzylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O3/c25-22(17-11-5-2-6-12-17)21-20(15-16-9-3-1-4-10-16)23(26)18-13-7-8-14-19(18)24(21)27/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJYFHMPHESNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B6006030.png)


![2-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6006049.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-(2-furylmethyl)-2-propyn-1-amine](/img/structure/B6006071.png)
![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)
![N-(1-{1-[2-(4-fluorophenyl)-1-methylethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6006080.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6006088.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6006099.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)
![N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B6006106.png)
![{3-(2-fluorobenzyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6006117.png)